Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate
CAS No.: 13557-37-4
VCID: VC19695261
Molecular Formula: C13H13NO6
Molecular Weight: 279.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate is a complex organic compound belonging to the class of esters, specifically those with a nitrobenzoyl group attached to a keto-acid backbone. This compound has garnered significant interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry. Chemical Reactions and MechanismsEthyl 2-(4-nitrobenzoyl)-3-oxobutanoate can participate in several chemical reactions, influenced by factors such as solvent polarity and temperature. The kinetics and mechanisms of these reactions vary significantly based on the conditions used. Applications in Scientific DomainsThis compound finds applications in various scientific domains, including organic synthesis and medicinal chemistry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules. Data Table: Comparison with Similar CompoundsResearch Findings and Future Directions |
---|---|
CAS No. | 13557-37-4 |
Product Name | Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate |
Molecular Formula | C13H13NO6 |
Molecular Weight | 279.24 g/mol |
IUPAC Name | ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate |
Standard InChI | InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3 |
Standard InChIKey | NOWAJSGZWAKMRN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
PubChem Compound | 288444 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume